2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride involves several steps. The starting materials typically include cyclohexanone and glycine. The synthetic route involves the formation of an intermediate, which is then reacted with hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.
Industry: The compound finds applications in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride can be compared with other similar compounds such as:
2-amino-N-cyclohexyl-acetamide hydrochloride: This compound has a similar structure but lacks the hydroxyl group on the cyclohexyl ring.
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride: This compound has a phenyl ring instead of a cyclohexyl ring, which can lead to different chemical properties and reactivity.
The presence of the hydroxyl group in this compound makes it unique and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h6-7,11H,1-5,9H2,(H,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQYSLDQPXWEAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-11-5 |
Source
|
Record name | 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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